molecular formula C28H19N3 B12586459 ({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile CAS No. 644996-63-4

({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile

Cat. No.: B12586459
CAS No.: 644996-63-4
M. Wt: 397.5 g/mol
InChI Key: VHRIFDFHYMYPPS-UHFFFAOYSA-N
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Description

({4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile: is an organic compound that features a complex structure with multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile typically involves a multi-step process. The initial step often includes the formation of the biphenyl structure, followed by the introduction of the phenylamino group. The final step involves the addition of the propanedinitrile group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process is carefully monitored to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur, particularly in the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, it may be used to study the interactions between aromatic compounds and biological molecules.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of ({4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired effects. The pathways involved may include binding to receptors or enzymes, leading to alterations in cellular processes.

Comparison with Similar Compounds

    Biphenyl: A simpler structure with two connected phenyl rings.

    Phenylamino derivatives: Compounds with similar phenylamino groups but different substituents.

    Propanedinitrile derivatives: Compounds with the propanedinitrile group but different aromatic structures.

Uniqueness: The uniqueness of ({4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile lies in its combination of multiple aromatic rings and functional groups, which confer specific chemical and physical properties that are valuable in various applications.

Properties

CAS No.

644996-63-4

Molecular Formula

C28H19N3

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[4-(N-(4-phenylphenyl)anilino)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C28H19N3/c29-20-23(21-30)19-22-11-15-27(16-12-22)31(26-9-5-2-6-10-26)28-17-13-25(14-18-28)24-7-3-1-4-8-24/h1-19H

InChI Key

VHRIFDFHYMYPPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C=C(C#N)C#N

Origin of Product

United States

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